![molecular formula C17H18ClN3O4S B2474505 ethyl 4-[2-[(2-chlorophenyl)methylamino]-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate CAS No. 899727-27-6](/img/structure/B2474505.png)
ethyl 4-[2-[(2-chlorophenyl)methylamino]-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a derivative of pyrimidine . Pyrimidine and its derivatives have been proven to have antiviral, anticancer, antioxidant, and antimicrobial activity . This has prompted researchers to study the neuroprotection and anti-inflammatory activity of the triazole-pyrimidine hybrid on human microglia and neuronal cell models .
Synthesis Analysis
The compound was synthesized as part of a series of novel triazole-pyrimidine-based compounds . The synthesis process involved the use of 68–70% nitric acid in an open vessel . The reaction mass was poured into crushed ice, and extracted with ethyl acetate .Molecular Structure Analysis
The molecular structure of the compound was characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Chemical Reactions Analysis
The compound was part of a series of novel triazole-pyrimidine-based compounds that were designed and synthesized . The chemical shift was displayed in δ (ppm), and TMS (tetramethylsilane) was taken as an internal standard .Scientific Research Applications
Synthesis and Structural Characterization
Research has been conducted on the synthesis of novel derivatives and their structural characterization through techniques like X-ray diffraction, NMR, and FT-IR spectroscopy. For example, Stolarczyk et al. (2018) synthesized new 4-thiopyrimidine derivatives to explore their cytotoxic activity against several cancer cell lines, highlighting the role of different substituents on the pyrimidine ring in determining their biological activity (Stolarczyk et al., 2018). Similarly, Dhandapani et al. (2017) focused on the synthesis, crystal growth, and nonlinear optical analysis of a particular organic crystal, demonstrating its promising physical properties for technological applications (Dhandapani et al., 2017).
Biological Activities and Potential Applications
Several studies have explored the biological activities of derivatives of ethyl 4-[2-[(2-chlorophenyl)methylamino]-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate, including their potential as antitumor, antibacterial, and anti-inflammatory agents. For instance, Gangjee et al. (1996) synthesized 2-amino-4-oxo-5-substituted pyrrolo[2,3-d]pyrimidines as nonclassical antifolate inhibitors of thymidylate synthase, demonstrating their potential in cancer treatment (Gangjee et al., 1996).
Chemical Reactivity and Transformations
Research also delves into the chemical reactivity and transformation of the compound, exploring novel synthetic pathways and reaction mechanisms. Shutalev et al. (2008) reported on the base-promoted transformation of a pyrimidinone derivative into a novel tricyclic compound, revealing insights into the compound's reactivity under different conditions (Shutalev et al., 2008).
Supramolecular Chemistry and Crystal Engineering
Some studies focus on the supramolecular aspects and crystal engineering of derivatives, investigating how different molecular interactions influence the formation of complex structures. Suresh et al. (2007) examined the supramolecular aggregation of polysubstituted pyridines through various non-covalent interactions, contributing to the understanding of molecular assembly principles (Suresh et al., 2007).
Mechanism of Action
The compound exhibited promising neuroprotective and anti-inflammatory properties . It showed significant anti-neuroinflammatory properties through inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . The possible mechanism of action was observed through the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway .
properties
IUPAC Name |
ethyl 4-[2-[(2-chlorophenyl)methylamino]-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O4S/c1-3-25-16(23)14-10(2)20-17(24)21-15(14)26-9-13(22)19-8-11-6-4-5-7-12(11)18/h4-7H,3,8-9H2,1-2H3,(H,19,22)(H,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COYVOHKYVIMXCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)N=C1SCC(=O)NCC2=CC=CC=C2Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7'-chloro-N-(2-methoxyphenyl)-1'-methyl-4'-oxo-3',4'-dihydro-1'H-spiro[piperidine-4,2'-quinazoline]-1-carboxamide](/img/structure/B2474425.png)

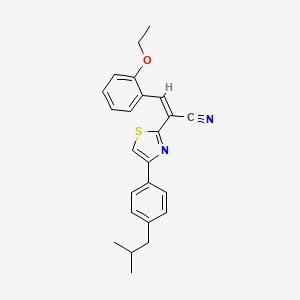
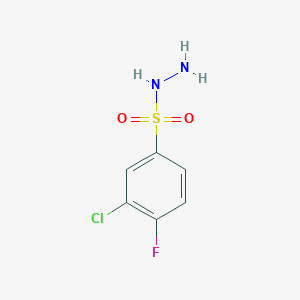
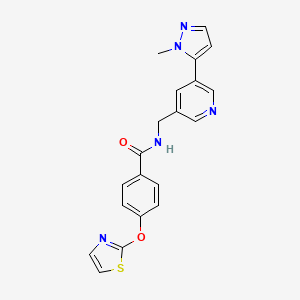
![N-(4-ethylphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2474432.png)
![2-[[4-(4-methoxyphenyl)-5-[(1-methylpyrrol-2-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2474434.png)
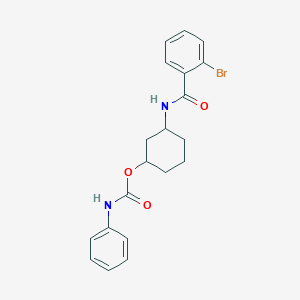
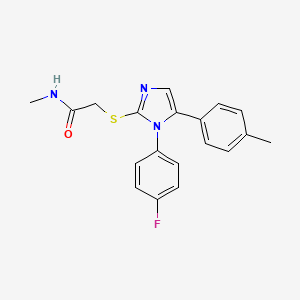

![5-Bromo-2-(chloromethyl)-1H-imidazo[4,5-b]pyridine;hydrochloride](/img/structure/B2474444.png)
![N-(3-methylphenyl)-4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}benzenecarboxamide](/img/structure/B2474445.png)